molecular formula C15H12ClN3O3S B5879523 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide CAS No. 6471-43-8

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B5879523
CAS RN: 6471-43-8
M. Wt: 349.8 g/mol
InChI Key: ZSQUAXKCSKXJIM-UHFFFAOYSA-N
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Description

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as CM-CNTB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide inhibits the activity of CAIX by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. This results in a decrease in the pH of the tumor microenvironment, which in turn inhibits cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to have other biochemical and physiological effects. Studies have shown that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide inhibits the activity of the enzyme carbonic anhydrase II (CAII), which plays a role in the regulation of acid-base balance in the body. However, the inhibition of CAII activity by N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide is reversible and does not lead to significant changes in acid-base balance.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its specificity for CAIX. This allows for the selective inhibition of CAIX activity without affecting other carbonic anhydrase enzymes. However, one limitation is that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of CAIX that can be used in cancer therapy. Another area of interest is the investigation of the potential role of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide in the treatment of other diseases, such as osteoporosis and glaucoma, which are also associated with carbonic anhydrase activity. Overall, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has shown great potential as a tool for scientific research and as a potential therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 3-amino-4-methylphenyl isothiocyanate to form N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of pure N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, making it suitable for use in scientific research.

Scientific Research Applications

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Studies have shown that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, making it less favorable for cancer cell growth and survival.

properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-5-6-11(8-13(9)16)17-15(23)18-14(20)10-3-2-4-12(7-10)19(21)22/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQUAXKCSKXJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983346
Record name N-{[(3-Chloro-4-methylphenyl)imino](sulfanyl)methyl}-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide

CAS RN

6471-43-8
Record name N-{[(3-Chloro-4-methylphenyl)imino](sulfanyl)methyl}-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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